molecular formula C19H22N2O2S B5879399 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide

Cat. No. B5879399
M. Wt: 342.5 g/mol
InChI Key: KREXAFASIAWSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as EHNA, is a potent inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the conversion of adenosine to inosine, which plays an important role in the regulation of purine nucleotide metabolism. EHNA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

EHNA exerts its pharmacological effects by inhibiting N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, which leads to an increase in adenosine levels. Adenosine is a potent modulator of various physiological processes, including neurotransmission, inflammation, and immune response. EHNA-induced elevation of adenosine levels has been shown to exert beneficial effects in various diseases.
Biochemical and Physiological Effects:
EHNA has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of cardiac function, reduction of neuroinflammation, and improvement of cognitive function. EHNA-induced elevation of adenosine levels has been shown to modulate various physiological processes, including neurotransmission, inflammation, and immune response.

Advantages and Limitations for Lab Experiments

EHNA has several advantages for laboratory experiments, including its potency, selectivity, and specificity for N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibition. However, EHNA also has some limitations, including its complex synthesis process, potential toxicity, and off-target effects.

Future Directions

EHNA has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in various diseases. Some future directions for EHNA research include the development of more efficient synthesis methods, the evaluation of its safety and toxicity profiles, and the optimization of its pharmacological properties. Additionally, the potential use of EHNA in combination with other therapeutic agents should be explored to enhance its therapeutic efficacy.

Synthesis Methods

EHNA can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-hydroxyaniline with carbon disulfide, followed by the reaction with isopropyl 4-aminobenzoate and subsequent hydrolysis to yield EHNA. The synthesis of EHNA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

EHNA has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EHNA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, EHNA has been shown to improve cardiac function and reduce myocardial infarction size. In neurological research, EHNA has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13-5-10-17(22)16(11-13)20-19(24)21-18(23)15-8-6-14(7-9-15)12(2)3/h5-12,22H,4H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREXAFASIAWSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.